molecular formula C19H17NO4 B2767745 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide CAS No. 1428370-83-5

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide

Cat. No.: B2767745
CAS No.: 1428370-83-5
M. Wt: 323.348
InChI Key: MEXQGQYMEGIFDX-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a 2-methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Alkyne Formation: The but-2-yn-1-yl linker is introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Amide Bond Formation: The final step involves the coupling of the benzo[d][1,3]dioxole-containing alkyne with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the alkyne linker, converting it into an alkene or alkane.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in proteins, while the alkyne linker provides rigidity and specificity to the binding interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide
  • N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide stands out due to the presence of the 2-methylbenzamide group, which can influence its binding affinity and specificity towards biological targets. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a unique candidate for specific applications.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-14-6-2-3-7-16(14)19(21)20-10-4-5-11-22-15-8-9-17-18(12-15)24-13-23-17/h2-3,6-9,12H,10-11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXQGQYMEGIFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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